Tris(2-chloroethyl) phosphate

C6H12Cl3O4P

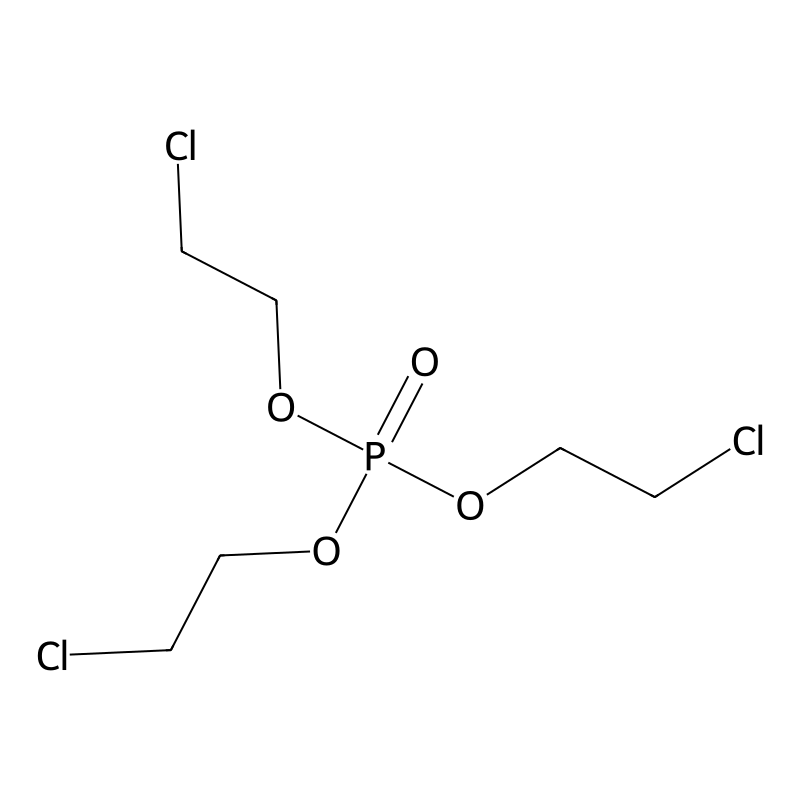

(ClCH2CH2O)3PO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H12Cl3O4P

(ClCH2CH2O)3PO

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 7.82X10+3 mg/L at 20 °C

In water, 7,000 mg/L, temp not specified.

Insoluble in benzene. Soluble in most organic solvents.

Slightly soluble in carbon tetrachloride

Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons.

Solubility in water, g/100ml at 20 °C: 0.78 (very poor)

Synonyms

Canonical SMILES

Tris(2-chloroethyl) phosphate is an organophosphate compound with the chemical formula C₆H₁₂Cl₃O₄P and a molecular weight of 285.49 g/mol. It is commonly used as a flame retardant due to its ability to inhibit combustion processes. The compound is classified under several names, including tris(β-chloroethyl) phosphate and tris(2-chloroethyl) orthophosphate. Tris(2-chloroethyl) phosphate is a colorless, viscous liquid at room temperature and has a melting point of less than -70 °C. It decomposes at temperatures above 320 °C, producing hydrogen chloride and phosphorous oxides, making it hazardous under certain conditions .

The mechanism of action for TCEP's flame retardancy is not fully understood but likely involves several processes []:

- Phosphorylation: TCEP might react with combustible materials, creating a phosphate layer that limits oxygen availability and hinders combustion.

- Plasticization: TCEP can act as a plasticizer, increasing the flexibility and reducing the flammability of polymers.

- Decomposing action: During burning, TCEP may decompose releasing non-combustible gases, diluting flammable species.

TCEP is classified as a substance of very high concern by the European Union due to its suspected reproductive toxicity. Studies suggest potential health risks including:

- Neurological effects: Exposure may cause nerve damage and behavioral changes.

- Reproductive effects: May impair fertility in males and females.

- Developmental effects: Potential for birth defects in exposed fetuses.

- Kidney effects: Damage to the kidneys has been observed in animal studies.

- Cancer: Limited evidence suggests a possible link to cancer.

TCEP is also harmful if swallowed and is toxic to aquatic organisms [].

Flame Retardant Mechanism:

TCEP was initially studied for its flame retardant properties. Researchers investigated how it interacts with burning materials to suppress flame spread and ignition. Studies using various techniques like thermogravimetric analysis (TGA) and cone calorimetry explored the mechanisms behind TCEP's flame retardancy, including its ability to act in the gas phase and condensed phase [, ].

Potential Alternative Plasticizer:

TCEP's plasticizing properties have also been explored as a potential alternative to other plasticizers, particularly in the context of polyvinyl chloride (PVC). Research has focused on understanding its impact on the physical and mechanical properties of PVC, such as flexibility and durability []. However, concerns regarding its potential health risks have limited its widespread adoption as a plasticizer replacement.

Environmental Fate and Transport:

Scientific studies have investigated the environmental behavior of TCEP. Researchers have examined its persistence, degradation pathways, and potential for bioaccumulation in various environmental compartments, including soil, water, and sediment []. This information is crucial for assessing the potential environmental risks associated with TCEP exposure.

Toxicological Studies:

Due to concerns about potential health risks, TCEP has been the subject of numerous toxicological studies. Researchers have investigated its effects on various organs and systems, including the nervous system, reproductive system, and kidneys. These studies have identified potential adverse effects associated with TCEP exposure, raising concerns about its safety [].

Alternative Flame Retardants and Plasticizers:

With growing awareness of the potential risks associated with TCEP, researchers are actively exploring safer alternatives for flame retardant and plasticizer applications. This research focuses on developing new materials with comparable performance but lower toxicity profiles, contributing to the development of safer and more sustainable products [].

The biological activity of tris(2-chloroethyl) phosphate has been a subject of research due to its potential health impacts. It has shown mutagenic effects in bacterial assays, leading to increased mutations in strains of Salmonella typhimurium when exposed to metabolic activation systems derived from rat liver . Furthermore, studies indicate that this compound may be harmful to aquatic organisms and poses risks to human health through environmental exposure .

Tris(2-chloroethyl) phosphate is synthesized primarily through two methods:

- Reaction with Phosphorus Oxychloride: This method involves reacting phosphorus oxychloride with 2-chloroethanol.

- Reaction with Ethylene Oxide: An alternative synthesis route involves the reaction of ethylene oxide with phosphorus oxychloride .

Both methods yield tris(2-chloroethyl) phosphate in significant quantities for industrial applications.

Tris(2-chloroethyl) phosphate is widely utilized in various sectors:

- Flame Retardant: It is primarily used in the manufacture of flame-retardant materials for textiles, plastics, and coatings.

- Plasticizer: The compound serves as a plasticizer in polymers such as polyvinyl chloride and polyurethane.

- Industrial Products: It finds applications in electronic devices, paints, adhesives, building materials, and furniture .

The increasing regulation on traditional flame retardants has led to a rise in the use of organophosphate flame retardants like tris(2-chloroethyl) phosphate.

Research indicates that tris(2-chloroethyl) phosphate interacts with various environmental components and biological systems. Studies have demonstrated its presence in groundwater and drinking water sources globally, raising concerns about its environmental persistence and bioaccumulation potential . Furthermore, its interactions with microbial communities have been studied to understand its biotransformation processes in sediment microcosms .

Tris(2-chloroethyl) phosphate shares similarities with other organophosphate compounds but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting similar compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Tris(1-chloro-2-propyl) phosphate | C₉H₁₂Cl₃O₄P | Used primarily as a plasticizer; less water-soluble |

| Tris(2-ethylhexyl) phosphate | C₂₄H₅₁O₄P | Higher viscosity; commonly used in PVC applications |

| Tri-n-butyl phosphate | C₁₂H₂₇O₄P | Non-halogenated; used as a solvent and plasticizer |

Tris(2-chloroethyl) phosphate is unique due to its high water solubility (>7000 μg/L at 25 °C), making it more mobile in aquatic environments compared to similar compounds .

Physical Description

A clear liquid with a slight odor; [HSDB]

COLOURLESS-TO-YELLOW LIQUID.

Color/Form

Low viscosity liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

330 °C

BP: 210-220 °C

Flash Point

216 °C (Cleveland open cup)

232 °C (450 °F) (Closed cup)

202 °C c.c.

Heavy Atom Count

Vapor Density

Density

1.39 g/cu cm at 25 °C

Relative density (water = 1): 1.4

LogP

log Kow = 1.78

log Kow = 1.43

1.78

Odor

Decomposition

Rapid decomposition occurs above 220 °C.

When heated to decomposition, carbon monoxide, hydrogen chloride, phosphorus oxides, phosphine and for phosgene may be released

Melting Point

-55 °C

-51 °C

UNII

Related CAS

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H360F ***: May damage fertility [Danger Reproductive toxicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.06 [mmHg]

VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value)

VP: 0.5 mm Hg at 145 °C

6.13X10-2 mm Hg at 25 °C

negligible

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

29716-44-7

68411-66-5

Absorption Distribution and Excretion

... Elimination of TRCP-derived radioactivity was more rapid in mice, which excreted greater than 70% of an oral dose of 175 mg/kg in urine in 8 hr vs approximately 40% for male or female rats. ...

Material does not appear to be absorbed through the skin.

The distribution and excretion of (14)C-labelled TCEP in 5-week-old male Wistar rats orally dosed with 50 umol/kg body weight. The label was concentrated by various tissues, especially the liver and kidney, during the first 6 hr following administration and then rapidly decreased. Most of the label was excreted by 24 hr and by 168 hr less than 1% remained in tissues. Urine accounted for 96%, feces for 6%, and expired air for 2% of the label.

For more Absorption, Distribution and Excretion (Complete) data for TRIS(2-CHLOROETHYL) PHOSPHATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Tris(2-chloroethyl) phosphate (TRCP), a flame retardant, produces a dose-, sex-, and species-dependent lesion in the hippocampal region of the brain following subchronic oral administration. This lesion is more common and more severe in female F344 rats than in male F344 rats, and is not observed in B6C3F1 mice. The present investigation of the metabolism of TRCP was designed to detect sex and species variations that might account for differences in toxicity. Elimination of TRCP-derived radioactivity was more rapid in mice, which excreted greater than 70% of an oral dose of 175 mg/kg in urine in 8 hr vs approximately 40% for male or female rats. However, the metabolic profile of TRCP-derived radioactivity in urine was similar for both species. The major metabolite in female rat urine was identified as bis(2-chloroethyl) carboxymethyl phosphate. This metabolite co-chromatographed with the major metabolite found in both male rat and mouse urine. Two additional metabolites identified in female rat urine were bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. These metabolites also cochromatographed with metabolites found in male rat and mouse urine. TRCP metabolism in rats was not induced or inhibited by nine daily 175 mg/kg doses. Toxicity, as evidenced by seizures, was potentiated in male rats pretreated with inhibitors of aldehyde dehydrogenase.

The hepatic microsomal fraction from male rats, but not female rats, metabolized TCEP. Liver slices and blood plasma, however, of both sexes metabolized the compound, demonstrating that at least part of the metabolism is extramicrosomal. Liver slices and microsomes from both male and female humans metabolized TCEP, but plasma and whole blood did not.

In a study on male B6C3F1 mice, more than 70% of an oral dose of 175 mg (14)C-labelled TCEP/kg body weight was excreted in urine within 8 hr. Identified urinary metabolites of TCEP in mice were bis(2-chloroethyl) carboxymethyl phosphate, bis(2-chloroethyl) hydrogen phosphate and bis(2-chloroethyl) 2-hydroxyethyl phosphate glucuronide.

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed: INACTIVE

It is a plasticizer for cellulose cmpd and in them it acts as a flameproofer because of its chlorine content and its phosphoric radical. ... Particularly suitable for manufacture of noninflammable varnishes and plastics, particularly materials based on ethylcellulose, nitrocellulose, and cellulose acetate.

Excellent flameproofer for polyester resins, polyacrylates, and polyurethanes. It is compatible to some extent with polyvinyl chloride, but plasticizing efficiency is low and there is a tendency to exudation. Primary plasticizer must be used together with it.

Compatible with essentially all polymers containing polar groups.

Analytic Laboratory Methods

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: tris(2-chloroethyl) phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.08 ug/L.

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/